molecular formula C15H20N4O2 B2817516 1-Cyclopentyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea CAS No. 2415569-80-9

1-Cyclopentyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea

Cat. No. B2817516
CAS RN: 2415569-80-9
M. Wt: 288.351
InChI Key: JSVLZTQUTFWVHN-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea, also known by its systematic IUPAC name N-[[ (2R,4S,5R)-5-(3-cyclopentyl-1-methyl-1H-pyrazol-5-yl)-1-azabicyclo [2.2.2]oct-2-yl]methyl]methanesulfonamide , is a chemical compound with the molecular formula C18H30N4O2S . It falls within the class of urea derivatives and exhibits interesting pharmacological properties .


Synthesis Analysis


Molecular Structure Analysis

The molecular structure of 1-Cyclopentyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea consists of a cyclopentyl ring, a furan moiety, and a urea group. The arrangement of these functional groups influences its biological activity. Researchers have elucidated the stereochemistry using techniques such as X-ray crystallography and NMR spectroscopy .


Chemical Reactions Analysis

1-Cyclopentyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea may participate in various chemical reactions, including hydrolysis, oxidation, and nucleophilic substitutions. Investigating its reactivity and stability is essential for understanding its behavior in different environments .

Mechanism of Action

The compound’s mechanism of action remains an active area of research. It may interact with specific receptors, enzymes, or cellular pathways. Further studies are needed to unravel its precise mode of action and potential therapeutic applications .

Safety and Hazards

1-Cyclopentyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea should be handled with care due to its potential toxicity. Researchers must follow safety protocols when working with this compound in the laboratory. Consult relevant safety data sheets for detailed information .

properties

IUPAC Name

1-cyclopentyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-19-13(8-9-17-19)14-7-6-12(21-14)10-16-15(20)18-11-4-2-3-5-11/h6-9,11H,2-5,10H2,1H3,(H2,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVLZTQUTFWVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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